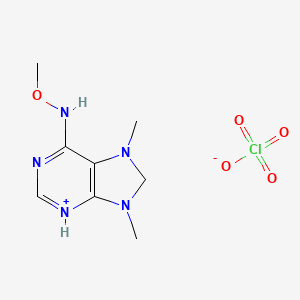
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate is a chemical compound with a complex structure that includes a purine core substituted with methoxyamino and dimethyl groups
Méthodes De Préparation
The synthesis of 6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate typically involves multiple steps, starting with the preparation of the purine core. The methoxyamino group is introduced through a nucleophilic substitution reaction, while the dimethyl groups are added via alkylation reactions. The final step involves the formation of the perchlorate salt, which is achieved by reacting the intermediate compound with perchloric acid under controlled conditions.
Analyse Des Réactions Chimiques
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxyamino group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyamino group can form hydrogen bonds with target molecules, while the dimethyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-(Methoxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate can be compared with other similar compounds, such as:
6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate: This compound lacks the methoxy group, which affects its chemical reactivity and biological activity.
6-(Hydroxyamino)-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate: The presence of a hydroxy group instead of a methoxy group alters its hydrogen bonding capabilities and overall stability. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
52376-55-3 |
|---|---|
Formule moléculaire |
C8H14ClN5O5 |
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
N-methoxy-7,9-dimethyl-8H-purin-3-ium-6-amine;perchlorate |
InChI |
InChI=1S/C8H13N5O.ClHO4/c1-12-5-13(2)8-6(12)7(11-14-3)9-4-10-8;2-1(3,4)5/h4H,5H2,1-3H3,(H,9,10,11);(H,2,3,4,5) |
Clé InChI |
AFEDAAYEIDCELT-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C2=C1C(=NC=[NH+]2)NOC)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


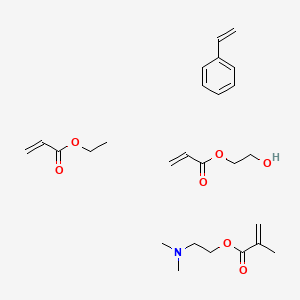
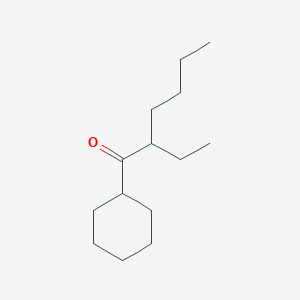

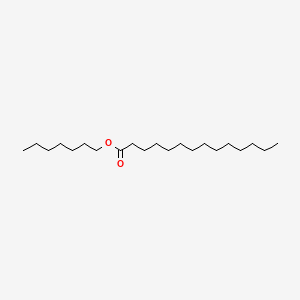

![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
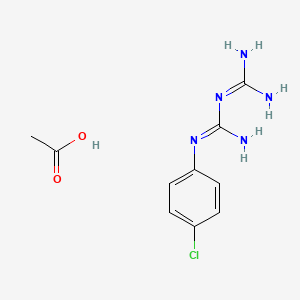




![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)

![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)
